

A Comprehensive Technical Guide to the Physical Properties of 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *9-Anthracenecarboxylic acid*

Cat. No.: *B105490*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-ACA), a fluorescent derivative of anthracene, is a molecule of significant interest in various scientific domains. Its unique photophysical properties make it a valuable tool in the development of fluorescent probes, while its biological activity as a chloride channel inhibitor has garnered attention in physiological and pharmacological research.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in these fields. This technical guide provides a detailed overview of the core physical characteristics of 9-ACA, complete with experimental protocols and a workflow for its synthesis.

Core Physical and Chemical Properties

9-Anthracenecarboxylic acid typically appears as a yellow crystalline powder.[1][4] The key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₁₀ O ₂ [5] [6] [7]
Molecular Weight	222.24 g/mol [6] [7] [8]
CAS Number	723-62-6 [5] [6]
Appearance	Yellow crystalline powder [1] [4]
Melting Point	213-218 °C [1] [3] [5] [6] [9] [10]
Boiling Point	467.5 °C at 760 mmHg [5] [11]
Density	1.305 g/cm ³ [5] [11]
pKa	3.65 at 25 °C [1] [4] [11]
Flash Point	206.1 °C [5] [11]
Refractive Index	~1.6600 (estimate) [1] [5] [11]
LogP (Octanol/Water)	3.69 - 3.8 [5] [8] [11]

Solubility Profile

The solubility of 9-ACA is largely dictated by its hydrophobic anthracene core and the hydrophilic carboxylic acid group. It exhibits limited solubility in water but is more soluble in various organic solvents.

Solvent	Solubility
Water	Insoluble / Sparingly soluble.[1][2][4][11] The carboxylic acid group allows for some interaction.
Ethanol	Soluble (approx. 1 mg/mL to 10 mM).[2][4][10][12]
DMSO	Soluble (approx. 1 mg/mL to 100 mM).[2][10][12]
Dimethylformamide (DMF)	Soluble (approx. 1 mg/mL).[4][10][12]
Acetone	Soluble.[4]
Chloroform	Soluble.[2]
Benzene	Soluble.[2]

Spectral Properties

9-ACA is well-known for its distinct spectral characteristics, particularly its fluorescence, which is sensitive to the local environment.[3][13]

Spectral Data	Key Features
UV-Vis Absorption	$\lambda_{\text{max}} \approx 254 \text{ nm}$ in ethanol. ^{[1][6][10]} Additional absorption bands are observed around 330, 347, 365, and 384 nm. ^[13]
Fluorescence Emission	In ethanol, excitation at 255 nm results in an emission maximum at 411 nm, with other lower maxima at 388, 435, and 458 nm. ^[14] The fluorescence spectrum is highly dependent on solvent and concentration. ^{[3][13]}
Infrared (IR) Spectrum	The IR spectrum shows characteristic peaks for the carboxylic acid group (C=O and O-H stretching) and the aromatic anthracene structure. ^{[8][15][16][17][18]}
NMR Spectrum (¹ H and ¹³ C)	The ¹ H and ¹³ C NMR spectra are consistent with the structure of 9-Anthracenecarboxylic acid, showing characteristic signals for the aromatic protons and carbons of the anthracene core and the carboxylic acid group. ^{[5][8][19][20][21]}

Experimental Protocols

The following sections detail generalized protocols for the determination of key physical properties of **9-Anthracenecarboxylic acid**.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.5 °C).

Materials:

- **9-Anthracenecarboxylic acid** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Thermometer

Procedure:

- Ensure the 9-ACA sample is dry and finely powdered.
- Pack a small amount of the 9-ACA powder into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[\[8\]](#)[\[13\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 9-ACA (~215 °C).
- Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the last solid crystal disappears (the completion of melting).
- The recorded range is the melting point of the sample. For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a solid in a solvent.

Materials:

- **9-Anthracenecarboxylic acid**
- Selected solvent (e.g., ethanol)
- Vials or flasks with airtight seals
- Shaking incubator or orbital shaker set at a constant temperature

- Filtration apparatus (e.g., syringe with a 0.22 μm filter)
- Analytical balance
- UV-Vis spectrophotometer

Procedure:

- Add an excess amount of solid 9-ACA to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.
- Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the mixture to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
- Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
- Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λ_{max} of 9-ACA (~254 nm).
- Calculate the concentration of the diluted solution using the Beer-Lambert law and the calibration curve.
- Multiply the result by the dilution factor to determine the solubility of 9-ACA in the chosen solvent.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.

Materials:

- **9-Anthracenecarboxylic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- A suitable solvent in which both 9-ACA and its salt are soluble (e.g., a water/ethanol mixture)
- pH meter with a glass electrode, calibrated with standard buffers
- Buret
- Magnetic stirrer and stir bar

Procedure:

- Accurately weigh a sample of 9-ACA and dissolve it in a known volume of the chosen solvent system.
- Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
- Immerse the calibrated pH electrode into the solution. Record the initial pH.
- Fill a buret with the standardized NaOH solution.
- Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
- After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
- Continue the titration well past the equivalence point (the point of the most rapid pH change).
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point volume (V_{eq}) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative ($\Delta pH/\Delta V$) against the average volume.
- The volume at the half-equivalence point is $V_{eq} / 2$.

- Find the pH from the titration curve that corresponds to this half-equivalence point volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, $\text{pH} = \text{pK}_a$.
[\[19\]](#)[\[20\]](#)

Synthesis and Purification Workflow

9-Anthracenecarboxylic acid can be synthesized via the oxidation of 9-anthracenecarboxaldehyde. The following diagram illustrates this workflow, from starting materials to the purified product.

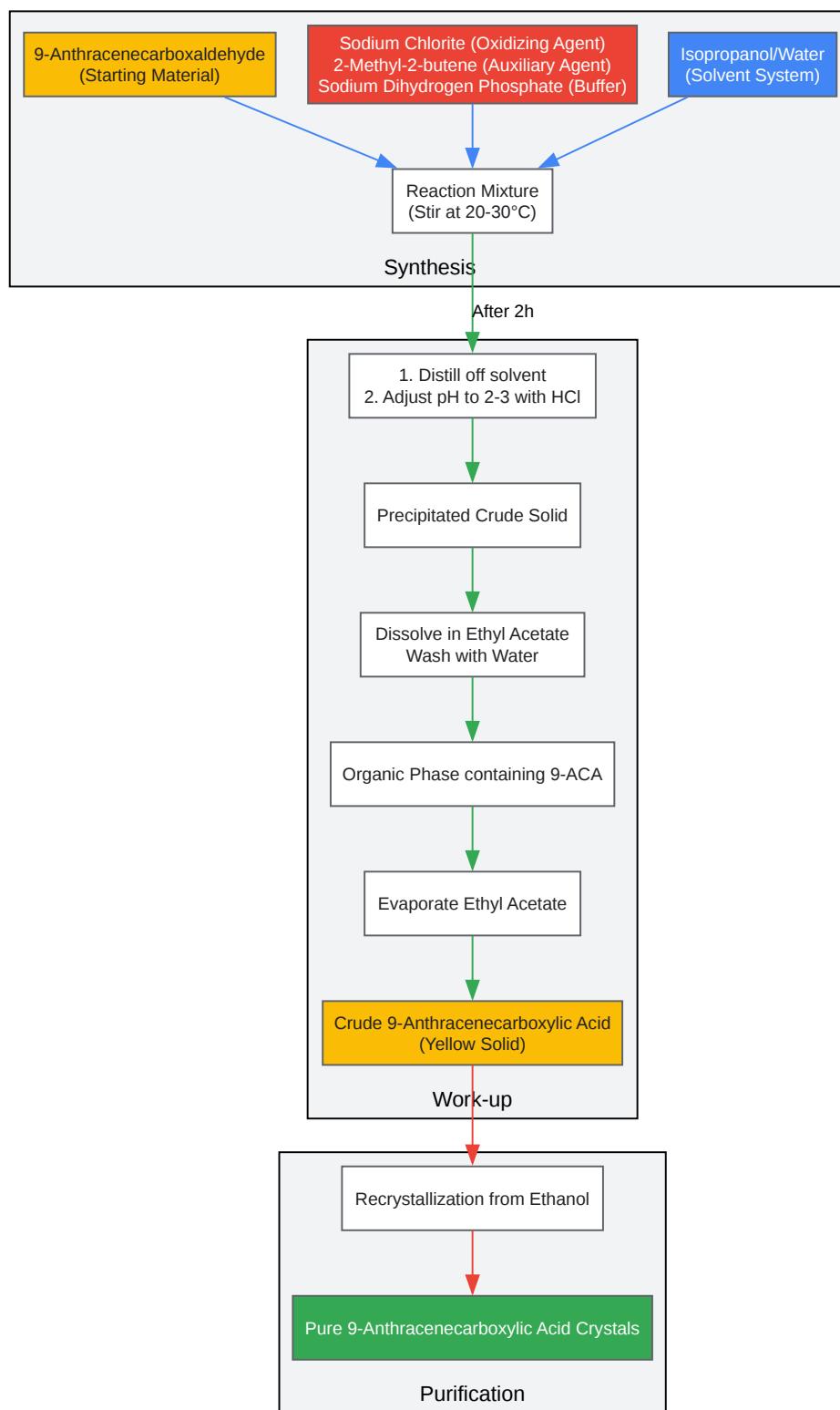


Figure 1: Synthesis and Purification Workflow for 9-Anthracenecarboxylic Acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. pennwest.edu [pennwest.edu]
- 13. byjus.com [byjus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. web.williams.edu [web.williams.edu]
- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 21. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 9-Anthracenecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105490#9-anthracenecarboxylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com